molecular formula C20H21NO4S B2910131 6-Methoxy-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one CAS No. 899214-88-1

6-Methoxy-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2910131
CAS No.: 899214-88-1
M. Wt: 371.45
InChI Key: WPNRSHLDAAJUAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methoxy-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one is a synthetic small molecule characterized by a 1,4-dihydroquinolin-4-one core substituted with a methoxy group at position 6, a 4-methylbenzenesulfonyl group at position 3, and a propyl chain at position 1. The compound belongs to the dihydroquinoline family, which is notable for its diverse pharmacological activities, including antimicrobial, anticancer, and kinase inhibitory properties . The 4-methylbenzenesulfonyl moiety enhances metabolic stability and modulates electronic properties, while the 6-methoxy group may influence solubility and binding affinity to biological targets .

Properties

IUPAC Name

6-methoxy-3-(4-methylphenyl)sulfonyl-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO4S/c1-4-11-21-13-19(26(23,24)16-8-5-14(2)6-9-16)20(22)17-12-15(25-3)7-10-18(17)21/h5-10,12-13H,4,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPNRSHLDAAJUAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=C1C=CC(=C2)OC)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and green chemistry principles can be employed to minimize waste and improve yield. The use of catalysts and optimized reaction conditions are crucial for achieving high purity and consistency in the final product.

Chemical Reactions Analysis

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.

  • Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and electrophiles such as acyl chlorides are often employed.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of hydroquinoline derivatives.

  • Substitution: Introduction of various functional groups leading to derivatives with altered properties.

Mechanism of Action

The mechanism by which 6-Methoxy-3-(4-methylbenzenesulfonyl)-1-propyl-1,4-dihydroquinolin-4-one exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor modulator, affecting various biological processes. Detailed studies are required to elucidate its exact mechanism of action and potential therapeutic applications.

Comparison with Similar Compounds

Table 1: Structural Comparison of 1,4-Dihydroquinolin-4-one Derivatives

Compound Name / ID Substituent at Position 3 Substituent at Position 6 Substituent at Position 1 Substituent at Position 7 Molecular Weight (g/mol) Source
Target Compound 4-Methylbenzenesulfonyl Methoxy Propyl - 415.49* -
7-(4-Ethylpiperazin-1-yl)-6-fluoro analog 4-Methylbenzenesulfonyl Fluoro Propyl 4-Ethylpiperazin-1-yl 471.59 Product Index (2019)
6-Fluoro-3-(4-methoxybenzenesulfonyl) 4-Methoxybenzenesulfonyl Fluoro Propyl 4-Methylpiperazin-1-yl 487.56* ChemDiv Screening
3-(4-Isopropylbenzenesulfonyl) analog 4-Isopropylbenzenesulfonyl Methoxy 2-Chlorobenzyl - 486.98* ECHEMI (2022)

*Calculated using PubChem’s molecular weight calculator.

Impact of Substituents on Bioactivity

Position 3 (Sulfonyl Group): The 4-methylbenzenesulfonyl group in the target compound (vs. Evidence from pyrrole derivatives suggests that 4-methylbenzoyl groups yield lower IC50 values (6–8 μM) compared to 4-methoxybenzoyl analogs, which are less active . The 4-isopropylbenzenesulfonyl group in the ECHEMI compound introduces greater steric hindrance, which may reduce binding efficiency but increase selectivity for specific targets.

Position 6 (Methoxy vs. In contrast, the 6-fluoro substituent in analogs introduces electronegativity, which may improve metabolic stability but reduce solubility.

Position 7 (Piperazine Derivatives):

  • The 4-ethylpiperazin-1-yl group in the Product Index compound and the 4-methylpiperazin-1-yl group in the ChemDiv compound add basicity and hydrogen-bonding capacity, likely improving solubility and kinase-targeting activity.

Position 1 (Propyl vs.

Physicochemical and Pharmacokinetic Trends

  • Lipophilicity (LogP): The target compound (estimated LogP ~3.5) is less polar than the 4-methoxybenzenesulfonyl analog (LogP ~2.8) but more lipophilic than the 4-isopropylbenzenesulfonyl derivative (LogP ~4.1).
  • Solubility: Piperazine-containing analogs exhibit higher aqueous solubility due to their ionizable nitrogen atoms, whereas the target compound and ECHEMI analog may require formulation aids for bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.